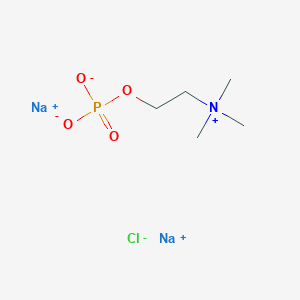
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- is a chemical compound that has gained significant attention in scientific research. It is a carbamate derivative that has been used in various applications, including as a reagent in organic synthesis and as a chelating agent in analytical chemistry. In
Mecanismo De Acción
The mechanism of action of carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- is not well understood. However, it has been suggested that it acts as a chelating agent, binding to metal ions and forming stable complexes. It may also act as a nucleophile, reacting with electrophiles to form covalent bonds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- are not well studied. However, it has been reported to exhibit antimicrobial activity against some bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, its limitations include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl-. One direction is to explore its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Another direction is to investigate its potential as a chelating agent for the removal of heavy metals from contaminated water and soil. Additionally, further research is needed to understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- can be synthesized by the reaction of N,N-dimethylethylenediamine with carbon disulfide, followed by the reaction with methyl iodide. The product is then treated with hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- has been widely used in scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of carbamates and thiocarbamates. It has also been used as a chelating agent in analytical chemistry, particularly in the determination of heavy metals in environmental samples.
Propiedades
Número CAS |
18997-75-6 |
|---|---|
Nombre del producto |
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- |
Fórmula molecular |
C6H14N2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl-methylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-7(2)4-5-8(3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Clave InChI |
GITCCQFMTCHPAC-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(C)C(=S)S |
SMILES canónico |
CN(C)CCN(C)C(=S)S |
Otros números CAS |
18997-75-6 |
Sinónimos |
N-[2-(Dimethylamino)ethyl]-N-methylcarbamodithioic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)

